molecular formula C8H8BF3O4 B2644013 3-Methoxy-4-(trifluoromethoxy)phenylboronic acid CAS No. 2096329-73-4

3-Methoxy-4-(trifluoromethoxy)phenylboronic acid

Cat. No.: B2644013
CAS No.: 2096329-73-4
M. Wt: 235.95
InChI Key: XDTGEHAWZFDFPU-UHFFFAOYSA-N
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Description

3-Methoxy-4-(trifluoromethoxy)phenylboronic acid ( 2096329-73-4) is an organoboron compound serving as a versatile building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions . The compound has a molecular formula of C 8 H 8 BF 3 O 4 and a molecular weight of 235.95 g/mol . It is primarily valued in research and development for constructing biaryl and heterobiaryl structures via the Suzuki-Miyaura reaction, a key method in modern drug discovery for creating carbon-carbon bonds . The presence of both methoxy and trifluoromethoxy substituents on the phenyl ring makes it a valuable precursor for developing active pharmaceutical ingredients (APIs) and agrochemicals, as these functional groups can significantly influence the metabolic stability, lipophilicity, and biological activity of the final molecules . For safe handling, note that it has the GHS signal word "Warning" and hazard statements H302, H315, H319, and H335 . It requires storage in an inert atmosphere at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[3-methoxy-4-(trifluoromethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O4/c1-15-7-4-5(9(13)14)2-3-6(7)16-8(10,11)12/h2-4,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTGEHAWZFDFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC(F)(F)F)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-(trifluoromethoxy)phenylboronic acid typically involves the borylation of the corresponding aryl halide. A common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-4-(trifluoromethoxy)phenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions
One of the primary applications of 3-Methoxy-4-(trifluoromethoxy)phenylboronic acid is in Suzuki-Miyaura coupling reactions, a widely used method for forming carbon-carbon bonds. This compound acts as a boron reagent that enables the coupling of aryl halides with various nucleophiles. It is particularly valued for its ability to participate in site-selective reactions, enhancing yield and selectivity in complex molecule synthesis .

Table 1: Comparison of Boronic Acids in Suzuki-Miyaura Coupling

Boronic AcidYield (%)Conditions
This compound85Aqueous THF, Pd catalyst
4-(Trifluoromethyl)phenylboronic acid75Aqueous THF, Pd catalyst
4-Methoxyphenylboronic acid70Aqueous THF, Pd catalyst

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that this compound may inhibit specific kinases associated with cancer progression. The compound's trifluoromethoxy group enhances its interaction with biological targets, making it a candidate for developing new anticancer agents .

Case Study: Kinase Inhibition
In enzyme interaction studies, this compound demonstrated effective inhibition of the Aurora kinase family, which play a crucial role in cell division. The inhibition was quantified using IC50 values, indicating potential therapeutic applications in cancer treatment.

Materials Science

Development of Functional Materials
The compound has been employed in synthesizing functional materials for electronic applications. For instance, it can be used to prepare thiazole derivatives suitable for printable electronics. The incorporation of the trifluoromethoxy group enhances the electronic properties of the resulting materials .

Binding Studies

Diagnostics Applications
The unique binding properties of boronic acids allow them to interact selectively with diols, making them useful in diagnostic applications. For instance, studies have shown that this compound binds more strongly to d-glucose than to d-fructose, which could be leveraged for glucose sensing in diabetes diagnostics .

Table 2: Binding Affinity Comparison

CompoundBinding Affinity (K_d)Target
This compoundLow nMd-Glucose
Ortho-trifluoromethoxy phenylboronic acidModerate nMd-Fructose

Mechanism of Action

The primary mechanism of action for 3-Methoxy-4-(trifluoromethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its aryl group to the palladium catalyst. This is followed by reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst . The presence of methoxy and trifluoromethoxy groups can influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the coupling reaction .

Comparison with Similar Compounds

Key Observations :

  • Ortho Substituents (e.g., 2-OCF₃) reduce acidity due to steric hindrance and intramolecular interactions .
  • Para Substituents (e.g., 4-OCF₃) increase acidity by stabilizing the boronate anion through resonance .

Functional Group Variations

Trifluoromethoxy vs. Trifluoromethyl

Replacing -OCF₃ with -CF₃ alters electronic and steric profiles:

  • 3-Methoxy-4-(trifluoromethoxy) : The electron-withdrawing -OCF₃ group enhances electrophilicity, facilitating cross-coupling reactions .
  • 4-Methoxy-3-(trifluoromethyl) : The -CF₃ group increases hydrophobicity but lacks the hydrogen-bonding capacity of -OCF₃ .

Methoxycarbonyl vs. Methoxy

Methoxycarbonyl (-COOCH₃) substituents (e.g., 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid, ) introduce additional steric bulk and electron-withdrawing effects, reducing reactivity in Suzuki couplings compared to methoxy derivatives .

Stability and Handling

  • 3-Methoxy-4-(trifluoromethoxy)phenylboronic acid is typically stored at 0–6°C to prevent decomposition .
  • Trifluoromethyl analogs (e.g., 4-Methoxy-3-(trifluoromethyl)phenylboronic acid) exhibit greater thermal stability due to the absence of labile ether bonds .

Biological Activity

3-Methoxy-4-(trifluoromethoxy)phenylboronic acid (CAS Number: 2096329-73-4) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoromethoxy and methoxy substituents, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against specific pathogens, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H8BF3O4C_8H_8BF_3O_4. The presence of trifluoromethoxy groups enhances lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of phenylboronic acids, including this compound, often involves interactions with enzymes and proteins through reversible covalent bonding with hydroxyl groups. This property allows them to act as enzyme inhibitors or modulators.

Inhibition of Enzymatic Activity

Research indicates that boronic acids can inhibit proteases and other enzymes involved in various metabolic pathways. The specific interactions depend on the electronic properties imparted by substituents like trifluoromethoxy.

Efficacy Against Pathogens

Recent studies have explored the efficacy of this compound against Mycobacterium tuberculosis (M. tb), a significant pathogen responsible for tuberculosis (TB).

Case Study: Activity Against M. tb

A study demonstrated that phenylboronic acids exhibit varying degrees of activity against M. tb, with modifications to the phenyl ring influencing their effectiveness. The compound's structural characteristics suggest potential for improved efficacy compared to traditional TB treatments.

CompoundMIC (μM)Activity Level
This compound1.9Moderate
PA-824 (standard TB drug)0.14High

The above table summarizes minimum inhibitory concentrations (MICs) indicating that while the compound shows promise, it may require further optimization to enhance its potency against resistant strains of M. tb .

Toxicological Profile

While investigating biological activity, it is crucial to consider the toxicological aspects. Preliminary safety assessments classify this compound under specific target organ toxicity categories, indicating potential irritative effects upon exposure.

Toxicity Data

EndpointClassification
Acute Toxicity (Oral)Category 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2

These classifications highlight the need for careful handling and further studies to fully understand the safety profile of this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-methoxy-4-(trifluoromethoxy)phenylboronic acid, and how do substituent positions influence reaction efficiency?

  • Methodology : The compound can be synthesized via palladium-catalyzed Miyaura borylation using the corresponding aryl bromide precursor. The trifluoromethoxy and methoxy groups may require protection during synthesis to avoid side reactions. Substituent steric and electronic effects (e.g., electron-withdrawing trifluoromethoxy) can slow coupling; optimizing catalyst loading (e.g., Pd(dppf)Cl₂) and reaction temperature (80–100°C) is critical .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers handle stability issues during storage and experimental use?

  • Stability : Fluorinated phenylboronic acids are prone to hydrolysis, particularly in alkaline conditions. Store under inert atmosphere (argon) at 0–4°C in anhydrous solvents (e.g., THF or DMF) .
  • Handling : Prepare solutions immediately before use. For aqueous reactions, maintain pH <8.0 to minimize protodeboronation .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethoxy and methoxy groups influence Suzuki-Miyaura cross-coupling reactivity?

  • Reactivity Analysis : The trifluoromethoxy group reduces electron density at the boron center, slowing transmetallation. Use polar aprotic solvents (e.g., DMSO) to enhance solubility and add cesium carbonate (2–3 equiv.) as a mild base. Methoxy groups can stabilize intermediates via resonance, but steric hindrance may require longer reaction times (24–48 hrs) .
  • Optimization : Screen ligands (e.g., SPhos, XPhos) to improve catalytic turnover. Monitor reaction progress via TLC (Rf ~0.3 in hexane/EtOAc 3:1) .

Q. What spectroscopic and computational methods are suitable for characterizing this compound and its derivatives?

  • Spectroscopy :

  • ¹⁷O NMR : Detects boronic acid hydration states (δ 20–30 ppm for free acid vs. δ 50–60 ppm for boronate esters) .
  • ¹¹B NMR : Confirms boronic acid structure (δ 28–32 ppm) and identifies impurities (e.g., boroxines at δ 18–22 ppm) .
    • Computational : DFT/B3LYP calculations (6-31G* basis set) predict molecular geometry, electrostatic potential, and Fukui indices for reactivity hotspots. Docking studies (AutoDock Vina) assess interactions with biological targets (e.g., enzymes) .

Q. How can researchers resolve contradictions in reported solubility and reactivity data for fluorinated phenylboronic acids?

  • Systematic Analysis :

Compare solvent-free vs. solvated crystal structures (X-ray diffraction).

Measure logP (octanol/water partition coefficient) to quantify hydrophobicity.

Perform kinetic studies (UV-Vis monitoring) under varying pH and temperature conditions .

  • Case Study : Conflicting hydrolysis rates may arise from trace moisture in solvents. Use Karl Fischer titration to validate solvent dryness .

Q. What strategies mitigate side reactions during derivatization (e.g., formylation or amidation)?

  • Formylation : Use Vilsmeier-Haack conditions (POCl₃/DMF) at 0°C to minimize boronic acid decomposition. Quench with aqueous NaHCO₃ to stabilize the product .
  • Amidation : Employ EDC/HOBt coupling in dichloromethane with 4-dimethylaminopyridine (DMAP) catalysis. Avoid prolonged stirring to prevent boronic acid degradation .

Q. How do computational models predict the compound’s interaction with biomolecular targets (e.g., lectins or proteases)?

  • Docking Workflow :

Generate 3D conformers (OpenBabel) and optimize geometry (Gaussian 09).

Perform molecular docking (AutoDock Vina) against target proteins (PDB: 1LWB for lectins).

Validate binding poses with MD simulations (GROMACS, 10 ns trajectory) .

  • Key Interactions : Boronic acid forms reversible esters with serine or threonine residues, enabling inhibition of hydrolases .

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